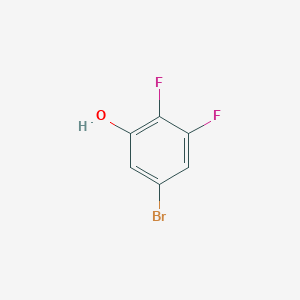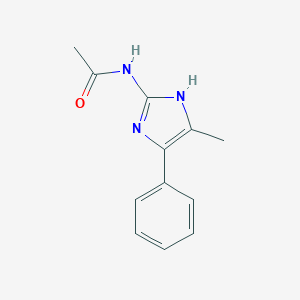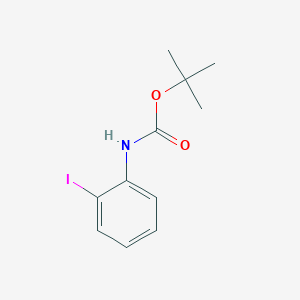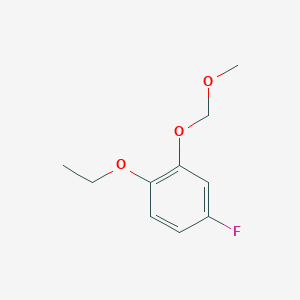
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene
Übersicht
Beschreibung
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene, also known as EFMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFMB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C11H13FO3.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene is not fully understood. However, studies have shown that 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been found to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene include its limited solubility in water and its potential for degradation over time.
Zukünftige Richtungen
For the study of 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene include investigating its potential as an anticancer agent, exploring its applications in material science and organic synthesis, and determining its long-term effects.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit antitumor activity and is being studied as a potential anticancer agent. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been used as a building block in the synthesis of novel organic compounds with potential pharmaceutical applications. In material science, 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been used as a precursor in the synthesis of functional materials such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
167683-96-7 |
|---|---|
Produktname |
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene |
Molekularformel |
C10H13FO3 |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
1-ethoxy-4-fluoro-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13FO3/c1-3-13-9-5-4-8(11)6-10(9)14-7-12-2/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
MNAIGCPVLHLOBM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)F)OCOC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)F)OCOC |
Synonyme |
Benzene, 1-ethoxy-4-fluoro-2-(methoxymethoxy)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

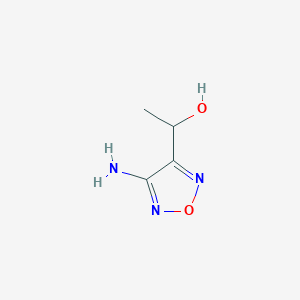
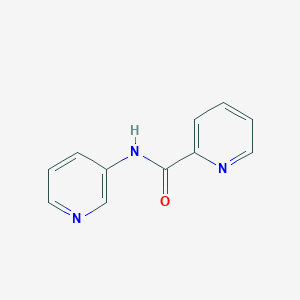
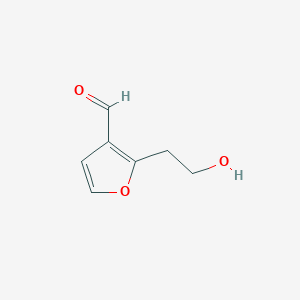

![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
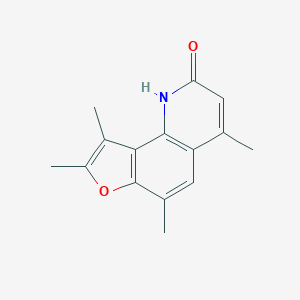

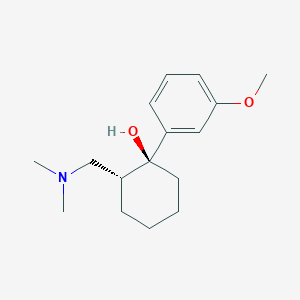

![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
